Bis(aminomethyl)pyridine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
[2-(aminomethyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C7H11N3/c8-4-6-2-1-3-10-7(6)5-9/h1-3H,4-5,8-9H2 |
InChI Key |
PNGMPEBISKWFGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CN)CN |
Origin of Product |
United States |
Historical Development of Pyridine Based Ligand Architectures
The journey to sophisticated ligand designs like bis(aminomethyl)pyridine is rooted in the foundational principles of coordination chemistry, first articulated by Alfred Werner in the late 19th and early 20th centuries. researchgate.netsoton.ac.uk Werner's revolutionary concepts of primary and secondary valencies (now known as oxidation state and coordination number, respectively) and his postulation of fixed spatial arrangements for ligands around a central metal ion laid the groundwork for understanding the structure of metal complexes. researchgate.netsoton.ac.uk Pyridine (B92270), a simple N-heterocycle, was among the early neutral ligands studied, and its coordination to metals like platinum and cobalt was instrumental in validating Werner's theories. researchgate.net
The evolution from simple monodentate ligands like pyridine to more complex polydentate structures was a natural progression, driven by the desire for enhanced stability and greater control over the geometry and reactivity of metal complexes. The chelate effect, where a multidentate ligand binds to a single metal ion more strongly than multiple monodentate ligands, became a guiding principle. This led to the development of bidentate ligands such as 2,2'-bipyridine (B1663995) and tridentate ligands like terpyridine, which became staples in coordination chemistry. researchgate.netnih.gov
A pivotal advancement in ligand design was the emergence of "pincer" ligands in the 1970s. acs.org These are typically tridentate ligands that bind to a metal in a meridional fashion, creating a rigid and well-defined coordination environment. acs.org Pyridine-based pincer ligands, which feature a central pyridine ring flanked by two donor arms, have become a particularly important class. acs.orgkaust.edu.sa The development of these architectures, such as the PNP (phosphine-amine-phosphine) and NNN (amine-pyridine-amine) types, marked a significant milestone. acs.orgkaust.edu.sa The this compound framework is a prime example of an NNN-type tridentate ligand, embodying the culmination of decades of development in creating tunable, stable, and versatile chelating agents. kaust.edu.sa
Structural Variants and Isomers of Bis Aminomethyl Pyridine
The versatility of bis(aminomethyl)pyridine as a ligand stems from its structural diversity, which can be categorized by the substitution pattern on the pyridine (B92270) ring and modifications to the aminomethyl side arms.
Positional Isomers
The placement of the two aminomethyl groups on the pyridine ring dictates the ligand's geometry and subsequent coordination behavior. The most commonly studied isomer is 2,6-bis(aminomethyl)pyridine , which is capable of acting as a classic tridentate NNN pincer ligand, binding to a metal center through the pyridine nitrogen and the two amino nitrogens. iucr.orgnih.gov This arrangement facilitates the formation of stable, five-membered chelate rings. Other positional isomers exhibit distinct coordination modes:
3,5-bis(aminomethyl)pyridine : In this isomer, the aminomethyl groups are at the meta positions. This geometry prevents the ligand from acting as a simple monomeric tridentate chelate. Instead, it often functions as a bridging ligand, connecting multiple metal centers to form coordination polymers and extended network structures. iucr.orgnih.gov For instance, it has been shown to link cobalt(II) and manganese(II) cations into layered structures. iucr.orgnih.gov
Other Isomers : Isomers such as 2,4-, 2,5-, and 3,4-bis(aminomethyl)pyridine are also possible, each with unique steric and electronic properties that can influence the structure and reactivity of their metal complexes.
The synthesis of these isomers often involves the reduction of the corresponding pyridine dinitriles or the reaction of halogenated methylpyridines with an amine source. For example, 2,6-bis(bromomethyl)pyridine (B1268884) is a key intermediate for synthesizing 2,6-substituted derivatives. nih.gov
Structural Derivatives
Beyond positional isomerism, the this compound scaffold can be readily modified to fine-tune its properties. A common strategy is N-substitution on the amino groups. This can involve alkylation or arylation to alter the steric bulk and electronic properties of the ligand. For example, the synthesis of N-substituted di(2-picolyl)amine (a related structure) derivatives allows for the introduction of additional functional groups or chiral centers. polimi.it These modifications can influence the solubility, stability, and catalytic activity of the resulting metal complexes.
| Isomer | CAS Number | Molecular Formula | Typical Coordination Mode |
|---|---|---|---|
| 2,6-Bis(aminomethyl)pyridine | 34984-16-2 | C₇H₁₁N₃ | Tridentate (pincer) |
| 3,5-Bis(aminomethyl)pyridine | 94413-66-8 | C₇H₁₁N₃ | Bridging |
Fundamental Research Significance of Bis Aminomethyl Pyridine Ligand Systems
Direct Synthetic Routes to this compound Scaffolds
The direct construction of the this compound core is a fundamental objective in the synthesis of these valuable compounds. Various methodologies have been developed to achieve this, ranging from classical amination techniques to more complex multicomponent strategies.
Aminomethylation and Reductive Amination Strategies
Aminomethylation and reductive amination represent some of the most direct and widely utilized methods for the synthesis of this compound and its analogues. Reductive amination, a form of amination that converts a carbonyl group to an amine via an intermediate imine, is a cornerstone of this approach. nih.gov This method is favored for its operational simplicity and the use of readily available starting materials.
A common pathway involves the use of pyridine-2,6-dicarboxaldehyde or related diketones as precursors. These carbonyl compounds can react with amines in the presence of a reducing agent to form the desired this compound derivatives. Various reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives being common choices.
For instance, the synthesis of N-substituted-3-amino-4-halopyridines has been achieved through a reductive amination protocol. This process can involve the use of sodium triacetoxyborohydride (B8407120) as a selective reducing agent. In some cases, a one-pot procedure can be employed where a Boc-protected aminopyridine is deprotected and subsequently undergoes reductive amination.
A notable example is the synthesis of the pentadentate ligand bis[di(2-pyridyl)methyl]amine (BDPMA). This synthesis was accomplished through a one-pot, two-step reductive amination of di-2-pyridyl ketone with di-(2-pyridyl)methylamine. While standard reducing agents like sodium cyanoborohydride and sodium triacetoxyborohydride were found to be ineffective, the use of zinc dust in isopropanol (B130326) in the presence of molecular sieves and acetic acid proved successful. This highlights the importance of selecting the appropriate reducing agent and reaction conditions for a given substrate.
The synthesis of 3-(aminomethyl)pyridine (B1677787) has also been achieved through a one-pot reaction of a 1-amidopyridin-1-ium salt with an aminal, followed by reductive cleavage of the N-N bond. rsc.org This method represents a formal C-H activation of the pyridine ring. rsc.org
Table 1: Examples of Reductive Amination for Aminomethylpyridine Synthesis
| Precursor(s) | Amine Source | Reducing Agent | Product | Key Features |
| Di-2-pyridyl ketone | Di-(2-pyridyl)methylamine | Zinc dust/Isopropanol | Bis[di(2-pyridyl)methyl]amine (BDPMA) | One-pot, two-step synthesis of a pentadentate ligand. |
| 1-Amidopyridin-1-ium salt | Aminal | Not specified | 3-(Aminomethyl)pyridine | One-pot reaction involving formal C-H activation. rsc.org |
| N-Boc-3-amino-4-halopyridine | Various aldehydes | Sodium triacetoxyborohydride | N-Alkyl-3-amino-4-halopyridines | Single-vessel protocol for mono-alkylation. |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules like this compound derivatives. nih.gov These reactions are highly valued in green chemistry for their ability to generate molecular complexity in a single step from simple and readily available starting materials. nih.gov
While the direct synthesis of the parent 2,6-bis(aminomethyl)pyridine via a single MCR is not extensively documented, numerous MCRs have been developed for the synthesis of polysubstituted pyridines, some of which can be adapted to create bis-pyridine structures. rsc.orgtandfonline.com For example, a one-pot, multi-component reaction of 6-aminouracils or 6-aminothiouracils, terephthalaldehyde, and various C-H acids has been used to synthesize a variety of bis-heterocycles, including bis-pyridopyrimidine derivatives. nih.govresearchgate.net This demonstrates the potential of MCRs to construct complex molecules with multiple pyridine rings. nih.govresearchgate.net
The synthesis of highly functionalized bis-pyridines has also been achieved through a one-pot, multicomponent condensation of aldehydes, malononitrile, and thiophenol, catalyzed by Montmorillonite K10 clay. researchgate.net This approach highlights the use of environmentally benign catalysts in MCRs. researchgate.net
Table 2: Multicomponent Reactions for Pyridine and Bis-Pyridine Synthesis
| Reactants | Catalyst/Conditions | Product Type | Key Features |
| 6-Aminouracils/thiouracils, terephthalaldehyde, C-H acids | Reflux in Ethanol | Bis-pyridopyrimidine and other bis-heterocycles | One-pot synthesis of complex bis-heterocyclic systems. nih.govresearchgate.net |
| Aldehydes, malononitrile, thiophenol | Montmorillonite K10 clay | 2-Amino-3,5-dicarbonitrile-6-phenylsulfanylpyridines | Environmentally benign, recyclable catalyst. researchgate.net |
| 1,3-Dicarbonyl compounds, aromatic aldehydes, malononitrile, alcohol | NaOH | Functionalized pyridines | One-pot, four-component reaction with high chemo- and regioselectivity. rsc.org |
Functionalization and Derivatization for Enhanced Ligand Design
The functionalization and derivatization of the this compound scaffold are crucial for fine-tuning the properties of the resulting ligands. Modifications can be made to the nitrogen atoms of the aminomethyl groups, the pyridine ring itself, or by introducing chiral elements.
N-Substitution and Pyridine Ring Modification
N-substitution of the aminomethyl groups is a common strategy to modulate the steric and electronic properties of the ligand. This can be achieved through various alkylation and arylation reactions. For instance, N-alkylation of amines with alcohols can be catalyzed by transition metal complexes, such as those of iridium or cobalt, via a hydrogen auto-transfer mechanism. Pd-catalyzed amination reactions are also a powerful tool for forming C-N bonds and have been used to synthesize N,N-diarylated amines with 2-bromopyridine (B144113) derivatives. mdpi.com
Modification of the pyridine ring itself offers another avenue for functionalization. The electron-deficient nature of the pyridine ring can make direct functionalization challenging. researchgate.net However, strategies such as C-H activation have emerged as powerful tools. Palladium-catalyzed C-H functionalization can be used to introduce various substituents onto the pyridine ring. The introduction of trifluoromethyl groups, for example, can significantly alter the electronic properties of the ligand. mdpi.com The synthesis of bis(5-(trifluoromethyl)pyridin-2-yl)amine has been achieved via a Pd-catalyzed amination of 2-bromo-5-(trifluoromethyl)pyridine (B156976). mdpi.com
Incorporation of Chiral Moieties
The introduction of chirality into the this compound framework is of significant interest for applications in asymmetric catalysis. One common approach is to utilize starting materials from the chiral pool. For example, chiral C2-symmetric pyridine derivatives have been synthesized from L-tartaric acid. researchgate.netelsevierpure.com
Another strategy involves the synthesis of chiral pyridine bis(oxazoline) (pybox) ligands. These are typically prepared by the condensation of a pyridine-2,6-dicarbonyl derivative with a chiral amino alcohol. For instance, 2,6-bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine has been synthesized from pyridine-2,6-dicarbonyl dichloride and (R)-2-amino-4-phenylbutan-1-ol. nih.gov These methods provide a template for creating chiral this compound analogues by subsequent modification of the oxazoline (B21484) rings or by using chiral diamines in the initial synthesis.
Asymmetric synthesis can also be achieved through conjugate addition reactions. For example, the conjugate addition of a homochiral lithium amide to a pyridyl-substituted α,β-unsaturated ester has been used to synthesize β-pyridyl-β-amino acid derivatives with high enantioselectivity. rsc.org
Table 3: Strategies for Incorporating Chirality
| Strategy | Chiral Source | Resulting Moiety | Example Application |
| Chiral Pool Synthesis | L-Tartaric Acid | C2-symmetric pyridine derivatives | Catalytic enantioselective addition of diethylzinc (B1219324) to benzaldehyde. elsevierpure.com |
| Condensation with Chiral Auxiliaries | Chiral amino alcohols | Pyridine bis(oxazoline) (pybox) ligands | Asymmetric Negishi cross-couplings. nih.gov |
| Asymmetric Conjugate Addition | Homochiral lithium amides | Chiral β-pyridyl-β-amino acid derivatives | Synthesis of protected β-amino esters. rsc.org |
Synthesis of Ligand Precursors and Intermediates
The synthesis of this compound ligands often relies on the preparation of key precursors and intermediates. A fundamental precursor is 2,6-bis(aminomethyl)pyridine itself, which can be synthesized and then further functionalized. nih.govstrem.com
Another important precursor is di(2-picolyl)amine (DPA), which can be synthesized in a two-step process involving the formation of an imine from pyridine-2-carbaldehyde and 2-aminomethylpyridine, followed by reduction. The resulting DPA can then be further modified.
Bis(pyridine)enaminone has been utilized as a versatile precursor for the synthesis of bis(azoles) and bis(azines). nih.gov This intermediate is prepared from 2,6-diacetylpyridine (B75352) and can react with various nucleophiles to generate a range of heterocyclic structures. nih.gov The synthesis of 4-(phenylethynyl)-2,6-bis[N,N-bis(carboxymethyl)aminomethyl]pyridine demonstrates the construction of a complex ligand from a functionalized pyridine precursor. researchgate.net This synthesis started from chelidamic acid, which was converted to a 4-bromo-2,6-bis(bromomethyl)pyridine (B173608) intermediate before further elaboration. researchgate.net
Advanced Synthetic Techniques and Green Chemistry Considerations
Modern synthetic chemistry increasingly emphasizes the development of advanced techniques that are not only efficient but also environmentally benign. In the synthesis of this compound and its derivatives, this has led to the adoption of novel catalytic systems and reaction conditions that align with the principles of green chemistry by minimizing waste, reducing energy consumption, and utilizing safer reagents.
Catalysis is central to the efficient synthesis of this compound and its derivatives, offering pathways with higher yields and selectivity. A prominent strategy involves the palladium-catalyzed amination for creating N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines. mdpi.comresearchgate.net This one-step method utilizes a Pd(dba)₂/BINAP catalytic system to react 2-bromo-5-(trifluoromethyl)pyridine with various aromatic amines, achieving good to high yields. mdpi.comresearchgate.net
Catalytic hydrogenation is another key technique. The conversion of cyano-pyridine precursors to the corresponding aminomethyl-pyridines has been effectively achieved using catalysts like Raney Nickel or palladium on charcoal. nih.gov For instance, the hydrogenation of 3-cyano-pyridines is a reliable step in multi-step sequences to produce 3-aminomethyl-pyridines. nih.gov Furthermore, the use of hydrazine (B178648) hydrate (B1144303) as a hydrogen source with a Raney Nickel catalyst has proven to be highly efficient in certain hydrogenation steps. nih.gov
In the pursuit of greener alternatives, heterogeneous catalysts are also being explored. Activated fly ash has been demonstrated as an efficient and reusable catalyst for synthesizing pyridine derivatives like imidazo[1,2-a]pyridines. bhu.ac.in Additionally, the potential of converting biomass into pyridines through thermocatalytic processes using zeolite catalysts highlights a move towards renewable feedstocks. acsgcipr.org
The following table summarizes various catalytic systems employed in the synthesis of this compound derivatives.
| Catalyst System | Precursor(s) | Product Type | Reference |
| Pd(dba)₂/BINAP | 2-bromo-5-(trifluoromethyl)pyridine, Aromatic amines | N-substituted bis(pyridin-2-yl)amines | mdpi.comresearchgate.net |
| Raney Nickel / Hydrazine Hydrate | Pyridine carboxamides | Aminomethyl-pyridines | nih.gov |
| Palladium on Charcoal | Cyano-pyridines | Aminomethyl-pyridines | nih.gov |
| Activated Fly Ash | 2-aminopyridine, Phenacyl bromide | Imidazo[1,2-a]pyridines | bhu.ac.in |
| Zeolites | Biomass (Waste Polylactic Acid) | Pyridines | acsgcipr.org |
A significant focus of green chemistry is the reduction or elimination of volatile organic solvents and the improvement of energy efficiency. Microwave-assisted synthesis has been recognized as a valuable green chemistry tool for preparing pyridine derivatives. nih.gov This method often leads to dramatically shorter reaction times and higher yields compared to conventional heating. nih.gov For example, a one-pot, four-component reaction to synthesize pyridine derivatives that required several hours of conventional refluxing was completed in just 2-7 minutes under microwave irradiation, with improved yields. nih.gov
Another innovative and energy-saving approach is the use of high-pressure Q-Tube reactors. mdpi.comnih.gov This technology serves as a safe and economical alternative to microwave reactors, facilitating reactions under autogenic pressure at elevated temperatures. mdpi.comnih.gov The synthesis of bis(azoles) and bis(azines) from a bis(enaminone) precursor using a Q-Tube resulted in excellent yields and significantly faster reaction times compared to traditional heating methods. mdpi.comnih.gov
Mechanochemistry, specifically through techniques like vibratory ball-milling, offers a pathway for entirely solvent-free synthesis. ucf.edu This method has been successfully used for the one-pot, one-step synthesis of bis(imino)pyridine complexes where the ligand is prepared in-situ without any solvent. ucf.edu A major advantage of this approach is the simplification of the work-up process, often reducing the need for chromatographic purification to a simple wash and precipitation, thus minimizing solvent use even in the purification stage. ucf.edu The use of renewable resources, such as the synthesis of pyridines from biomass feedstocks, further underscores the commitment to sustainable chemical production. acsgcipr.org
| Technique | Key Advantages | Example Application | Reference |
| Microwave Irradiation | Shorter reaction times, higher yields, energy efficiency | One-pot synthesis of novel pyridines | nih.gov |
| Q-Tube Reactor | Energy-saving, rapid, high yields, safe alternative to microwave | Synthesis of bis(azoles) and bis(azines) | mdpi.comnih.gov |
| Mechanochemistry (Ball-Milling) | Solvent-free synthesis, solvent-economical work-up | One-pot synthesis of bis(imino)pyridine complexes | ucf.edu |
| Use of Bio-renewable Feedstocks | Sustainability, use of renewable resources | Pyridine synthesis from biomass | acsgcipr.org |
Methodologies for Analytical Characterization of Synthesized Compounds
The unambiguous identification and confirmation of the structure of newly synthesized this compound derivatives rely on a combination of advanced analytical techniques. These methods provide detailed information on connectivity, structure, and purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. While standard ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, 2D NMR techniques like COSY, HSQC, and HMBC are often employed to establish definitive bond connectivities in complex derivatives. rsc.org
High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), is crucial for confirming the elemental composition of a synthesized compound. rsc.org It provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺), allowing for the determination of the molecular formula with high confidence. rsc.org For example, the HRMS (ESI-TOF) analysis of 3,5-bis(morpholinomethyl)pyridine yielded an m/z value of 278.1866 for the [M+H]⁺ ion, which corresponds to the calculated value of 278.1863 for the formula C₁₅H₂₄N₃O₂. rsc.org Infrared (IR) spectroscopy is also routinely used to identify characteristic functional groups present in the molecules. mdpi.comresearchgate.net
The table below presents characterization data for a representative this compound derivative.
| Compound Name | Formula | Spectroscopic Data | Reference |
| 3,5-bis(morpholinomethyl)pyridine | C₁₅H₂₃N₃O₂ | ¹H NMR (300 MHz, CDCl₃): δ 8.40 (d, J = 2.1 Hz, 2H), 7.61 (dd, J = 2.2 Hz, 1H), 3.66 (m, 8H), 3.47 (s, 4H), 2.40 (m, 8H).¹³C NMR (100 MHz, CDCl₃): δ 149.3, 137.4, 132.8, 66.8, 60.4, 53.4.HRMS (ESI-TOF) m/z: [M+H]⁺ Calcd for C₁₅H₂₄N₃O₂: 278.1863; Found: 278.1866. | rsc.org |
Following synthesis, purification of the target compound is essential. Column chromatography is a standard and widely used purification technique. Different variants are employed based on the scale and properties of the compound, including gravity chromatography, flash chromatography over silica (B1680970) gel, and silica gel column chromatography. rsc.orgresearchgate.netbeilstein-journals.org The choice of eluent system is critical for achieving good separation. researchgate.net
Single-crystal X-ray crystallography provides the most definitive structural proof. researchgate.netrsc.org This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, confirming the molecular structure and providing insights into intermolecular interactions like π-π stacking in the solid state. researchgate.netrsc.org For instance, the structure of a trifluoromethyl-substituted di(pyridin-2-yl)amine derivative was unequivocally confirmed by X-ray analysis, revealing the spatial orientation of the pyridine rings. mdpi.comresearchgate.net While powerful, this method is contingent on the ability to grow single crystals of suitable quality from the purified compound.
| Technique | Purpose | Details | Reference |
| Column Chromatography | Purification | Utilizes silica gel as the stationary phase with various solvent systems as eluents. Includes gravity, flash, and standard column methods. | rsc.orgresearchgate.netbeilstein-journals.org |
| Single-Crystal X-ray Crystallography | Definitive Structure Elucidation | Provides the three-dimensional atomic arrangement of a molecule in a crystal. | researchgate.netrsc.org |
| Washing/Precipitation | Simplified Purification | Used in solvent-minimizing syntheses (e.g., mechanochemistry) to isolate the product without chromatography. | ucf.edu |
Ligand Design Principles and Coordination Modes
The structure of this compound, featuring a central pyridine ring flanked by two aminomethyl groups, allows for a variety of coordination behaviors. The flexibility of the aminomethyl arms combined with the rigid pyridine core makes it a versatile ligand in coordination chemistry.
This compound typically acts as a tridentate NNN-donor ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and the nitrogen atoms of the two aminomethyl groups. This creates two stable five-membered chelate rings, a common feature in its metal complexes. For instance, in complexes with rhodium(II), 2-(aminomethyl)pyridine has been shown to form stable chelates. acs.org The formation of these chelate rings is a significant driving force for complexation, contributing to the thermodynamic stability of the resulting metal complexes.
The denticity can, however, be influenced by the specific isomer and the reaction conditions. While the 2,6-isomer is well-suited for meridional tridentate coordination, other isomers or specific steric constraints might lead to different binding modes, such as bidentate or even monodentate coordination. The reaction of silver(I) salts with isomers of (aminomethyl)pyridine demonstrates this versatility, leading to structures with varying coordination numbers and dimensionalities, from discrete molecules to 1-D and 2-D polymers. acs.org
The interaction between this compound and metal ions is governed by a delicate balance of steric and electronic factors. scispace.com The pyridine ring is a π-acceptor, while the amino groups are σ-donors. This combination influences the electronic properties of the resulting complex. researchgate.net
Substituents on the pyridine ring or the amino groups can significantly alter both the steric and electronic properties of the ligand. scispace.com For example, bulky substituents can create a more sterically hindered coordination pocket, which may favor the coordination of larger metal ions or enforce specific geometries. researchgate.net Electron-donating or withdrawing groups on the pyridine ring can modulate the ligand's basicity and π-accepting ability, thereby influencing the strength of the metal-ligand bonds and the redox potential of the metal center. google.com In some iron(IV)-oxo complexes, strategic substitutions in the ligand framework have been shown to tune catalytic properties by regulating these steric and electronic factors. scispace.com
The solvent plays a crucial role in the thermodynamics of complex formation. acs.orgnih.govresearchgate.net Solvation of both the metal ion and the ligand can significantly impact the stability of the resulting complex. For instance, studies on silver(I) complexes with pyridine-containing ligands in dimethyl sulfoxide (B87167) (DMSO) have shown that complex formation is enthalpy-driven, with entropy changes often counteracting the process. acs.orgnih.govresearchgate.net
The strength of solvation of the metal ion is a key factor. A strongly solvating solvent can compete with the ligand for coordination sites on the metal, potentially leading to lower complex stability. akjournals.comdntb.gov.ua For example, the solvation of Ag(I) is stronger in DMSO than in water, which affects the enthalpy of complexation. akjournals.comdntb.gov.ua The nature of the solvent can also influence the relative stability of different complex stoichiometries and even reverse the trend of stability observed in other media. researchgate.net
Synthesis and Structural Elucidation of this compound Metal Complexes
The synthesis of metal complexes with this compound is typically achieved by reacting a metal salt with the ligand in a suitable solvent. mdpi.comekb.eg The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, which provides definitive structural information.
This compound and its derivatives form complexes with a wide array of transition metals. The resulting structures often exhibit interesting geometries and properties.
Iron (Fe): Iron complexes of ligands derived from 2,6-bis(aminomethyl)pyridine have been studied, including high-spin iron(II) complexes that exhibit spin-crossover behavior. acs.org The ligand's electronic properties are crucial in stabilizing different oxidation states of iron. nih.gov
Cobalt (Co), Nickel (Ni), and Zinc (Zn): These metals readily form octahedral or distorted octahedral complexes with this compound-type ligands. researchgate.netresearchgate.net For example, a cobalt(II) complex with a Schiff base derived from 3-aminomethyl pyridine was found to have an octahedral geometry. researchgate.net Similarly, nickel(II) complexes often adopt octahedral structures. rsc.orgjscimedcentral.com Zinc(II) complexes with related ligands have also been synthesized and structurally characterized, often revealing distorted octahedral geometries. mdpi.comresearchgate.net
Copper (Cu): Copper(II) complexes with 2-(aminomethyl)pyridine have been synthesized, often resulting in a Jahn-Teller distorted octahedral geometry. nih.govrsc.org In one such complex, two 2-aminomethylpyridine ligands coordinate in a trans fashion, with thiocyanate (B1210189) ligands in the axial positions. nih.gov
Palladium (Pd) and Platinum (Pt): Palladium(II) and Platinum(II) complexes with 2-(aminomethyl)pyridine have been prepared. A platinum(II) complex was found to have a square-planar coordination geometry with the two chelate ligands in a trans configuration. ekb.egiucr.org
Silver (Ag): Silver(I) complexes with (aminomethyl)pyridine isomers show significant structural diversity, influenced by the counter-anion. acs.org These can range from one-dimensional polymeric chains to two-dimensional networks and even a circular helicate. acs.org
Ruthenium (Ru) and Rhodium (Rh): The coordination of this compound derivatives to rhodium has been investigated, revealing stepwise chelation processes. acs.org Rhodium complexes with pyridine-based ligands are also of interest for their catalytic applications. researchgate.net
Below is a table summarizing some of the structurally characterized transition metal complexes with this compound and related ligands.
| Metal | Ligand | Formula | Geometry | Reference |
| Cu(II) | 2-aminomethylpyridine | [Cu(NCS)₂(C₆H₈N₂)₂] | Distorted Octahedral | nih.gov |
| Pt(II) | 2-(aminomethyl)pyridine | Pt(amp)₂₂ | Square-planar | iucr.org |
| Fe(II) | 2-(aminomethyl)pyridine | [Fe(amp)₃]Br₂·EtOH | Octahedral | acs.org |
| Rh(II) | 2-(aminomethyl)pyridine | [Rh₂(μ-CH₃COO)₂(amp)₂]²⁺ | - | acs.org |
| Ag(I) | 3-aminomethylpyridine | [Ag(3-amp)₂]PF₆ | Circular Helicate | acs.org |
While less common than with transition metals, complexes of this compound with lanthanide and main group elements have also been reported.
Lanthanides: The coordination chemistry of lanthanide ions with pyridine-based ligands is an active area of research, particularly for the development of luminescent materials and magnetic molecules. researchgate.netnih.gov For example, dinuclear lanthanide complexes with a ligand derived from 2-bis[(2-hydroxybenzyl)aminomethyl]pyridine have been synthesized and characterized as single-molecule magnets. researchgate.net The flexible nature of some pyridine-dicarboxamide ligands can lead to the formation of tetrahedral [Ln₄L₄]¹²⁺ complexes. nih.gov
Main Group Elements: The interaction of this compound-type ligands with main group elements has been explored, although to a lesser extent. The unique electronic structure of main group elements can lead to novel material properties when incorporated into pyridine-based frameworks. science.gov Research into pincer-type ligands containing pyrrole (B145914) and pyridine moieties has included studies with zinc, a late main group/transition metal. researchgate.net
Single Crystal X-ray Diffraction Methodologies for Structural Characterization
Single crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structure of this compound metal complexes. This powerful technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice.
The general methodology involves growing single crystals of the metal complex, which can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or temperature gradient methods. For instance, blue crystals of trans-[Cu(sac)2(ampy)2] (where ampy is 2-aminomethylpyridine and sac is saccharinate) suitable for X-ray diffraction were obtained by the slow evaporation of a water-ethanol solution. tandfonline.com Similarly, single crystals of a Cu(II) Schiff base complex derived from 2-(aminomethyl)pyridine were grown via the slow evaporation of a saturated DMF solution. semanticscholar.org
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. The crystal structure of [CuL6Cl], a 2-(aminomethyl)pyridine Schiff base complex, was determined using a Bruker Kappa Apex II single crystal X-ray diffractometer, revealing a square planar geometry with the ligand coordinated as a tridentate N2O donor. semanticscholar.org The crystals were found to be in a monoclinic system with a P21/c space group. semanticscholar.org
In the case of poly[bis[μ-3-(aminomethyl)pyridine-κ2N:N′]bis(thiocyanato-κN)manganese(II)], single crystals were obtained by reacting Mn(NCS)2 with 3-(aminomethyl)pyridine in ethanol. iucr.org The analysis revealed an octahedral coordination geometry around the manganese cation, which is located on a center of inversion. iucr.org The 3-(aminomethyl)pyridine ligands bridge the Mn(II) cations, forming layers that are further connected into a three-dimensional network through hydrogen bonding. iucr.orgiucr.org
The structural data obtained from X-ray diffraction are crucial for understanding the coordination behavior of this compound. For example, in trans-[Cu(sac)2(ampy)2], the copper(II) ion exhibits an octahedral coordination, being bound to two 2-aminomethylpyridine ligands and two saccharinate anions. tandfonline.com In contrast, the reaction of Ag(I) salts with isomers of (aminomethyl)pyridine has been shown to produce a variety of structures, including 1-D polymeric chains and 2-D networks, influenced by the specific isomer and the counter-anion present. acs.org
Table 1: Crystallographic Data for Selected this compound Complexes
| Compound | Crystal System | Space Group | Reference |
| [CuL6Cl] (L = 2-(aminomethyl)pyridine Schiff base) | Monoclinic | P21/c | semanticscholar.org |
| Ag(2-amp)BF4 (1) | Monoclinic | C2/c | acs.org |
| Ag2(2-amp)3(PF6)2 (2) | Monoclinic | P21/a | acs.org |
| Ag(4-amp)PF6 (6) | Monoclinic | P21/m | acs.org |
| [Cu(NCS)2(C6H8N2)2] | - | - | nih.gov |
Solution-Phase Spectroscopic Analysis of Complexes (e.g., UV-Vis, EPR, NMR Titrations)
Solution-phase spectroscopic techniques are vital for characterizing the electronic structure, coordination environment, and stability of this compound complexes in solution.
UV-Visible (UV-Vis) Spectroscopy is commonly used to study the electronic transitions within these complexes. The UV-Vis spectra of copper(II) complexes with this compound ligands typically exhibit bands corresponding to d-d transitions of the copper ion and ligand-to-metal charge transfer (LMCT) bands. researchgate.netacs.org For instance, the UV-Vis spectra of Cu(II) complexes with aminopyridine and (aminomethyl)pyridine Schiff bases show three absorption bands attributed to d-d transitions, ligand→metal charge transfer, and π→π* or n→π* transitions of the ligand. ut.ac.ir The UV-Vis spectrum of a compound derived from 2,6-pyridinecarboxamide and 3-aminomethyl pyridine showed absorption peaks at 274 nm and 224 nm, corresponding to n→π* and π→π* electronic transitions of the carbonyl and pyridine groups, respectively. ikm.org.my
Electron Paramagnetic Resonance (EPR) Spectroscopy is a powerful technique for studying paramagnetic metal complexes, such as those of Cu(II) and Mn(II). The EPR spectra provide information about the oxidation state, coordination geometry, and the nature of the metal-ligand bonding. The X-band EPR spectra of dinuclear copper(II) complexes with pyridinemethanol ligands, recorded in frozen DMF or DMSO solutions, show a typical Δm = 1 transition. ut.ac.ir For a series of pyridine complexes of iron(III) octaethylchlorin, EPR spectra at 4.2 K indicated that the ground state of the complexes changes with the donor strength of the axial ligands. nih.gov
Nuclear Magnetic Resonance (NMR) Titrations are employed to study the formation and stoichiometry of diamagnetic complexes in solution, as well as to determine their stability constants. science.gov For example, the complexation of Ni2+ with 2-(aminomethyl)pyridine has been studied using absorption spectroscopy, with the spectra analyzed to obtain stability constants and the distribution of complex species. researchgate.net In another study, the solution equilibria of mono-, homo-, and heterodinuclear Zn(II) and Ga(III) complexes with derivatives of 2,6-bis{[bis(pyridin-2-ylmethyl)amino]methyl}-4-methylphenol were investigated using extensive NMR spectroscopic, mass spectrometric, and pH-dependent UV-vis spectroscopic titrations. uq.edu.au Furthermore, NMR and theoretical studies on peroxovanadium(V) complexes with 3-aminomethyl-pyridine derivatives have been used to explore their linking properties in solution. researchgate.net
Table 2: Spectroscopic Data for Selected this compound Complexes
| Complex/Compound | Technique | Key Findings | Reference |
| 1,2-bis[N,N'-6-(3- pyridylmethylamido)pyridyl-2-carboxyamido]butane | UV-Vis | λmax at 274 nm (n→π) and 224 nm (π→π) | ikm.org.my |
| Cu(II) complexes with aminopyridine Schiff bases | UV-Vis, EPR | d-d transitions, LMCT, and ligand transitions observed. | ut.ac.ir |
| [Cu(2-aminomethylpyridine)(N3)2]n (2) | UV-Vis | Absorption bands in DMSO at around 384 nm. | researchgate.net |
| [(OEC)Fe(L)2]+ (L = pyridine derivatives) | EPR, NMR | Ground state changes with ligand donor strength. | nih.gov |
| Ni2+ with 2-(aminomethyl)pyridine | UV-Vis | Formation of 1:1, 1:2, and 1:3 complexes in nonaqueous solvent. | researchgate.net |
Electrochemical Studies of Metal Complexes
Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of metal complexes of this compound. These studies provide insights into the stability of different oxidation states of the metal center and the influence of the ligand environment on the redox potentials.
The cyclic voltammograms of two mononuclear copper(II) complexes with a tridentate N2O donor set showed a quasi-reversible one-electron transfer process. nih.gov The reduction peaks were observed at -0.779 V and -0.712 V, with corresponding oxidation peaks at -0.602 V and -0.597 V for the two complexes, respectively. nih.gov In another study, the redox potentials for mononuclear copper(II) complexes derived from pyridylalkylaminomethylphenol polypodal ligands were measured by cyclic voltammetry. The values revealed the effect of the chelating ring size and the presence of a thiomethyl substituent on the redox potential. acs.org
Electrochemical investigations of cobalt complexes with an amine-pyridine ligand have been conducted to assess their catalytic activity for water oxidation. bohrium.com The cyclic voltammetry tests showed that a complex with a pentadentate pyridine-amine ligand containing three pyridine rings exhibits higher water oxidation activity compared to a related complex where one pyridine ring is replaced by an azaalkyl structure. bohrium.com Furthermore, electrochemical studies of grid-type Fe(II) and Co(II) complexes with a pyridine-pyrimidine-pyridine based bis(hydrazone) ligand in N,N-dimethylformamide (DMF) revealed two oxidation processes corresponding to the organic ligand and several reduction events involving both the ligand and the metal centers. redalyc.org
The electrochemical properties of bis(imino)pyridine cobalt(II) complexes have been shown to be tunable by altering the solvent and ligand electronics. rsc.org Cyclic voltammetry measurements indicated that in solution, these complexes can exist in equilibrium with disproportionation products, and this equilibrium is influenced by the solvent polarity and the electronic properties of the bis(imino)pyridine ligands. rsc.org
Table 3: Electrochemical Data for Selected this compound Complexes
| Complex | Technique | Redox Process | Potential (V) | Reference |
| [Cu(L)(Cl)(H2O)] | Cyclic Voltammetry | Quasi-reversible Cu(II)/Cu(I) | Epc = -0.779, Epa = -0.602 | nih.gov |
| [Cu(L)(Br)(H2O)] | Cyclic Voltammetry | Quasi-reversible Cu(II)/Cu(I) | Epc = -0.712, Epa = -0.597 | nih.gov |
| [Cu(HL1)Cl]+ | Cyclic Voltammetry | Cu(II)/Cu(I) | -0.213 | acs.org |
| [Cu(HL2)Cl]+ | Cyclic Voltammetry | Cu(II)/Cu(I) | -0.142 | acs.org |
Structural Diversity and Architectures of this compound Complexes
The versatile coordination modes of this compound ligands facilitate the formation of a wide array of metal complexes with varying nuclearity and dimensionality. These range from simple mononuclear species to complex polynuclear clusters and extended coordination polymers.
Mononuclear and Polynuclear Complexes
Mononuclear complexes feature a single metal center coordinated to one or more this compound ligands. The geometry of these complexes is dictated by the coordination number of the metal ion and the denticity of the ligand. For example, the reaction of 2,6-bis[N-(2′-pyridylmethyl)carbamyl]pyridine (H2L1) with Cu(II) and Ni(II) can form mononuclear complexes, [CuL1] and [NiL1], although they may be minor species in some reaction conditions. rsc.org Four mononuclear copper(II) complexes, [Cu(HL1)Cl]PF6·CH3OH, [Cu(HSL1)Cl]PF6·0.75H2O, [Cu(HL2)Cl]PF6·CH3OH, and [Cu(HSL2)Cl]PF6·1.5CH3OH, have been synthesized and structurally characterized, all exhibiting a square-base pyramidal geometry around the copper center. acs.org
Polynuclear complexes , containing two or more metal centers, can be formed when the this compound ligand or other bridging ligands link the metal ions. A dinuclear copper(II) complex, Cu2(SL2)22·2CH3OH, features two copper centers with different geometries bridged by phenoxo oxygens. acs.org One copper atom is square pyramidal, while the other has a highly distorted octahedral geometry. acs.org Another example is a trinuclear complex, {Cu[Cu(SL2)(Cl)]2}(PF6)2, which was also reported in the same study. acs.org The formation of such polynuclear structures is often influenced by the specific reaction conditions and the nature of the ligands and counter-ions involved.
Coordination Polymers and Extended Structures
When this compound acts as a bridging ligand, it can link metal centers into one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers . The structure of these extended networks is highly dependent on the isomer of the aminomethylpyridine used, the metal-to-ligand ratio, the counter-anions, and the solvent.
The reaction of Ag(I) salts with the three isomers of (aminomethyl)pyridine (2-amp, 3-amp, and 4-amp) has been shown to yield a variety of coordination polymers. acs.org For instance, Ag(2-amp)BF4 forms a 1D polymeric cation chain, while Ag(4-amp)BF4·0.75CH3CN generates a 2D chiral network. acs.org The reaction of 3-(aminomethyl)pyridine with Mn(NCS)2 results in the formation of a coordination polymer, [Mn(NCS)2(C6H8N2)2]n, where the 3-(aminomethyl)pyridine ligands connect the Mn(II) cations into layers. iucr.orgiucr.org These layers are further assembled into a 3D network via intermolecular hydrogen bonds. iucr.orgiucr.org
The use of secondary spacer ligands, such as 4,4'-bipyridine, in conjunction with this compound-based ligands can also lead to the formation of new coordination polymers with interesting structural motifs. researchgate.net The structural variability of these coordination polymers makes them attractive for applications in areas such as materials science and catalysis.
Thermodynamic and Kinetic Aspects of Complex Formation
Understanding the thermodynamic and kinetic aspects of the formation of this compound complexes is crucial for predicting their stability and reactivity in solution.
Thermodynamic stability is quantified by the stability constants (log K) of the complexes. Potentiometric and spectrophotometric titrations are common methods for determining these constants. For example, the protonation constants of a ligand based on a 2,6-bis[(N,N-bis(methylene phosphonic acid)aminomethyl]pyridine scaffold and the stability constants of its complexes with Cu(II), Ni(II), Zn(II), and Ga(III) have been determined using potentiometry combined with UV-Vis absorption spectrophotometric titrations. nih.gov The Cu(II) complex exhibited a very high stability constant (logK(CuL) = 22.71), indicating a highly stable complex. nih.gov
The thermodynamics of complex formation between silver(I) and pyridine-containing ligands have been studied in different solvents, revealing the influence of solvation effects on the stability of the complexes. acs.org
Kinetic studies provide information on the rates and mechanisms of complex formation and dissociation. UV-Vis spectroscopy and other techniques can be used to monitor the reaction progress over time. The formation of cupric complexes with a 2,6-bis[(N,N-bis(methylene phosphonic acid)aminomethyl]pyridine ligand was found to be very fast. nih.gov The kinetic parameters of complex formation between pyrene (B120774) derivatives and pyridine have been calculated from changes in absorption and emission spectra, showing that the formation rate constant is influenced by the dielectric constant of the solvent. tubitak.gov.tr
The study of both thermodynamic and kinetic parameters is essential for the design of new metal complexes with specific properties, for example, in the development of metal-based radiopharmaceuticals or catalysts.
Stability Constant Determinations
The stability of metal complexes formed with this compound and related ligands is quantified by their stability constants (or formation constants). These constants are crucial for understanding the strength of the metal-ligand interaction and predicting the behavior of the complex in solution. Various experimental techniques are employed to determine these values, including potentiometric titrations and spectrophotometric methods. researchgate.netnih.gov
Research has shown that the stability of these complexes is influenced by several factors, including the nature of the metal ion, the solvent system, and the specific structure of the ligand. researchgate.netscirp.org For example, studies on the related ligand 6,6′-bis(aminomethyl)-2,2′-bipyridyl with divalent transition metals demonstrated a specific order of stability. The stepwise stability constants (log K_ML) for the 1:1 ligand-to-metal complexes were determined at 25.0 °C in a 0.100 mol dm⁻³ KCl supporting electrolyte. The stability follows the Irving-Williams series, which is typical for high-spin octahedral complexes of divalent transition metal ions. The values show a significant increase in stability from iron(II) to copper(II). rsc.org
Table 1: Stepwise Stability Constants (log K_ML) for 1:1 Metal Complexes of 6,6′-bis(aminomethyl)-2,2′-bipyridyl rsc.org
| Metal Ion | log K_ML |
|---|---|
| Fe(II) | 8.94 |
| Co(II) | 10.16 |
| Ni(II) | 11.87 |
| Cu(II) | 15.05 |
Note: Data for 6,6′-bis(aminomethyl)-2,2′-bipyridyl, a related tetradentate ligand.
The determination of these constants often involves analyzing spectrophotometric or potentiometric data. researchgate.netresearchgate.net For instance, UV-Vis spectroscopy can monitor the changes in absorbance as a metal ion is titrated with the ligand, allowing for the calculation of formation constants. scirp.org In some cases, advanced computational methods like rank annihilation factor analysis (RAFA) are applied to complex spectrophotometric data to derive these constants. researchgate.net Studies on nickel(II) complexation with 2-(aminomethyl)pyridine have shown that stability constants can be smaller in nonaqueous solvent mixtures compared to aqueous solutions. acs.org
Ligand Exchange Dynamics
Ligand exchange dynamics are fundamental to understanding the reactivity of metal complexes. These processes involve the substitution of one or more ligands in the coordination sphere of the metal center by other ligands. The mechanisms of these reactions can be broadly classified as associative, dissociative, or interchange.
Dissociative Mechanism: In this pathway, a ligand first detaches from the metal complex, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand. Large positive activation entropies are often indicative of a dissociative ligand exchange mechanism. nih.gov
Associative Mechanism: This mechanism involves the initial formation of a higher-coordination-number intermediate by the incoming ligand, followed by the departure of the leaving group.
Modern techniques such as electrospray ionization mass spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for investigating the kinetics and mechanisms of ligand exchange in solution. nih.govcore.ac.uk ESI-MS, particularly when coupled with delayed reactant labeling, allows for the quantitative investigation of solution-phase equilibria and the determination of rate constants and activation parameters for ligand dissociation. nih.govcore.ac.uk
For palladium(II) and platinum(II) pincer complexes, which share structural similarities with this compound complexes, ligand exchange is a key reaction. Studies on NNN-pincer palladium(II) complexes show that the ligand framework is relatively rigid, and halide exchange at the fourth coordination site can be rapid. rsc.org The mechanism of exchange in these types of complexes can be complex, sometimes involving solvent participation or the formation of dimeric intermediates. mdpi.com For some platinum(II) complexes, the substitution on a non-leaving pyridine ligand can significantly influence the kinetics of the substitution of a trans-coordinated ligand, a principle relevant to the functionalization of this compound complexes. acs.org
Iv. Catalytic Applications of Bis Aminomethyl Pyridine Metal Complexes
Homogeneous Catalysis using Bis(aminomethyl)pyridine Complexes
This compound-metal complexes have demonstrated remarkable efficacy as homogeneous catalysts in a wide array of organic transformations. The ability to fine-tune the ligand framework, including the pyridine (B92270) backbone and the aminomethyl sidearms, allows for precise control over the catalytic performance of the central metal ion.
Iron and cobalt complexes featuring bis(imino)pyridine ligands, a class of compounds structurally related to bis(aminomethyl)pyridines, have been at the forefront of research in ethylene (B1197577) polymerization and oligomerization since the late 1990s. researchgate.netunam.mx These catalysts, when activated by cocatalysts such as methylaluminoxane (B55162) (MAO), exhibit high activities. researchgate.netacademie-sciences.fr The substituents on the aryl rings of the imino groups play a crucial role in determining the product distribution. researchgate.netmdpi.com Bulky substituents tend to favor polymerization by sterically hindering the β-hydride elimination pathway, which leads to chain termination and the formation of oligomers. mdpi.comnih.govdoaj.org
For instance, iron complexes with less bulky methyl substituents on the aryl rings of the bis(imino)pyridine ligand have been shown to produce polyethylene (B3416737) with multimodal molecular weight distributions and a significant fraction of linear oligomers. doaj.org In contrast, complexes with bulkier tert-butyl groups yield highly linear polyethylene with unimodal distributions. doaj.org The catalytic activity is also influenced by polymerization conditions such as temperature, monomer pressure, and the ratio of aluminum cocatalyst to the iron complex. doaj.org
Beyond iron, cobalt complexes with bis(imino)pyridine ligands are also effective catalysts for alkene isomerization and hydroboration, leading to the selective formation of terminal hydrofunctionalization products. nih.gov
Table 1: Ethylene Polymerization and Oligomerization with Bis(imino)pyridine Iron Catalysts This table is interactive and allows for sorting and filtering of the data.
| Catalyst | Cocatalyst | Temperature (°C) | Pressure (atm) | Activity (g PE/mol(Fe)·h) | Product Characteristics | Reference |
|---|---|---|---|---|---|---|
| 2,6-bis(imino)pyridine-FeCl₂ (methyl sub.) | MAO | 25 | 10 | High | Multimodal PE, linear oligomers | doaj.org |
| 2,6-bis(imino)pyridine-FeCl₂ (t-butyl sub.) | MAO | 25 | 10 | Moderate | Unimodal, highly linear PE | doaj.org |
| (iPrPDI)Fe(CH₂SiMe₃)₂ | [PhMe₂NH][BPh₄] | RT | Ethylene | Active | Higher MW, narrower PDI than MAO-activated | nih.gov |
| 2,6-bis(arylimino)pyridine-Fe (iodo sub.) | MAO | - | - | 4.6 x 10⁷ | Higher MW olefins | researchgate.net |
Ruthenium complexes incorporating this compound and its derivatives are highly efficient catalysts for the transfer hydrogenation of ketones and aldehydes. acs.orggoogle.comnsf.govbohrium.com These reactions typically utilize isopropanol (B130326) as a hydrogen source in the presence of a base. acs.orggoogle.com Ruthenium(II) complexes of the type cis-[RuCl₂(PP)(ampy)] (where PP is a diphosphine and ampy is 2-(aminomethyl)pyridine) can quantitatively reduce a variety of ketones with exceptionally high turnover frequencies (TOFs), reaching up to 400,000 h⁻¹ at 50% conversion. acs.org
Novel ruthenium(II) complexes bearing a 6,6'-bis(aminomethyl)-2,2'-bipyridine ligand have shown improved efficiency in the transfer hydrogenation of a wide range of ketones compared to commercially available catalysts. rsc.org The catalytic cycle is proposed to proceed via an inner-sphere hydride transfer mechanism. rsc.org
Manganese complexes have emerged as a more sustainable and cost-effective alternative for these transformations. researchgate.netrsc.org Manganese(I) pincer complexes with a 2,6-diaminopyridine (B39239) scaffold are highly effective for the chemoselective hydrogenation of aldehydes under mild, base-free conditions. nih.govacs.org These catalysts show excellent functional group tolerance, selectively reducing aldehydes in the presence of ketones, esters, and other reducible groups. nih.govacs.org
Table 2: Transfer Hydrogenation of Carbonyls with this compound-Metal Complexes This table is interactive and allows for sorting and filtering of the data.
| Catalyst | Substrate | H-Source | Base | Temp (°C) | Yield (%) | TOF (h⁻¹) | Reference |
|---|---|---|---|---|---|---|---|
| cis-[RuCl₂(diphosphine)(ampy)] | Ketones | 2-Propanol | NaOH | RT | Quantitative | up to 400,000 | acs.org |
| [Ru(6,6'-bis(aminomethyl)-2,2'-bipyridine)Cl₂] | Ketones | 2-Propanol | KOtBu | 80 | High | - | rsc.org |
| [Mn(PNP-iPr)(CO)₂(H)] | Aldehydes | H₂ (50 bar) | None | 25 | High | up to 2000 (TON) | nih.govacs.org |
| Mn catalyst with aminomethyl pyridine | Aldehydes/Ketones | 2-Propanol | - | RT - 80 | High | up to 3600 | rsc.org |
The ability of this compound-metal complexes to facilitate oxidation reactions, including the challenging activation of C-H bonds, is an area of growing interest. While specific examples focusing solely on this compound are less common, related pincer complexes demonstrate the potential of this ligand scaffold. For instance, palladium complexes with pyridine-based ligands have been shown to mediate the C-H arylation of pyridine itself. beilstein-journals.org The mechanism often involves the coordination of the pyridine nitrogen to the metal center, followed by C-H activation. beilstein-journals.org
Iron complexes are also capable of mediating C-H activation and other oxidation processes. semanticscholar.org The electronic properties of the ligand play a crucial role in tuning the reactivity of the metal center for these transformations.
Palladium complexes supported by NNN-pincer ligands derived from this compound are effective catalysts for Suzuki-Miyaura cross-coupling reactions. nih.govnih.govsemanticscholar.org These reactions are fundamental for the formation of C-C bonds, particularly in the synthesis of biaryls. Palladium(II) pincer complexes have demonstrated high catalytic activity in the coupling of aryl halides with phenylboronic acid, with some complexes achieving nearly 100% conversion and yield. nih.govnih.gov The reactions can be carried out under relatively mild conditions and show good tolerance to various functional groups. semanticscholar.org
Iron-based catalysts are also being explored for Suzuki-Miyaura cross-coupling as a more economical and environmentally friendly alternative to palladium. nih.govacsgcipr.org Iron(III) complexes with related amine-bis(phenolate) ligands have been shown to catalyze the cross-coupling of Grignard reagents with alkyl halides. acs.org While the direct use of this compound-iron complexes in Suzuki-Miyaura reactions is an emerging area, the versatility of the ligand suggests significant potential.
Table 3: Suzuki-Miyaura Cross-Coupling with this compound-Palladium Complexes This table is interactive and allows for sorting and filtering of the data.
| Catalyst | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Acetonitrile-N²,N⁶-bis(2-tert-butylphenyl)pyridine-2,6-dicarboxamidopalladium(II) | 4-Bromotoluene | Phenylboronic acid | - | - | - | ~100 | nih.govnih.gov |
| Acetonitrile-N²,N⁶-bis(2-nitrophenyl)pyridine-2,6-dicarboxamidopalladium(II) | 4-Bromotoluene | Phenylboronic acid | - | - | - | ~100 | nih.govnih.gov |
| Cationic Pd(II) NNN pincer complexes | Aryl halides | Arylboronic acids | K₂CO₃ | H₂O/Toluene | 110 | up to 94 | semanticscholar.org |
The introduction of chirality into the this compound ligand framework allows for the synthesis of enantiomerically enriched products through asymmetric catalysis. Chiral ruthenium(II) complexes containing diphosphine and 2-(aminomethyl)pyridine ligands have been successfully employed in the enantioselective transfer hydrogenation of methyl-aryl ketones, achieving enantiomeric excesses (ee) of up to 94%. acs.org
Similarly, chiral pincer complexes of cobalt with a bis(imino)pyridine skeleton have been utilized for the asymmetric hydrogenation of unfunctionalized alkenes, yielding products with up to 98% ee. mdpi.com Dinuclear iridium complexes with axially chiral 2,2'-bis(aminomethyl)-1,1'-binaphthyl ligands have also been explored as catalysts for the asymmetric transfer hydrogenation of acetophenone, achieving moderate enantioselectivity. mdpi.com These examples highlight the potential of this compound-based ligands in controlling the stereochemical outcome of catalytic reactions. google.comnih.gov
Heterogeneous Catalysis and Immobilization Strategies
To overcome challenges associated with catalyst separation and recycling in homogeneous systems, significant efforts have been directed towards the immobilization of this compound-metal complexes onto solid supports. lp.edu.ua Silica (B1680970) is a commonly used support due to its high surface area and mechanical stability. lp.edu.uascirp.orgmdpi.comresearchgate.net
Bis(imino)pyridine iron complexes have been directly immobilized on silica surfaces for use in heterogeneous ethylene polymerization. lp.edu.ua These supported catalysts, when activated with MAO, demonstrate good activity and can control the morphology of the resulting polyethylene particles. lp.edu.ua Another approach involves the immobilization of α-diimine nickel complexes, which are structurally similar to this compound complexes, into the interlayer spaces of clay minerals like fluorotetrasilicic mica. scirp.org This method provides highly active heterogeneous catalysts for ethylene polymerization and oligomerization. scirp.org
Molybdenum(VI) complexes have also been immobilized on SBA-15, a mesoporous silica, through functionalization with 2-(aminomethyl)pyridine-derived ligands for use in olefin epoxidation reactions. mdpi.com Dendrimer-based heterogeneous catalysts have also been developed by stabilizing metal nanoparticles with dendrons functionalized with 4-(aminomethyl)pyridine. mdpi.com These immobilization strategies not only facilitate catalyst recovery but can also influence the catalyst's activity and selectivity.
Supported Catalysts and Nanoparticle Systems
The immobilization of homogeneous catalysts onto solid supports is a critical strategy for enhancing catalyst stability, recovery, and reusability, thereby improving the economic and environmental viability of chemical processes. This compound and its derivatives have been successfully employed as ligands in the development of such heterogeneous systems.
One approach involves anchoring the ligand or its metal complex onto a solid carrier. For instance, molybdenum(VI) complexes with 2-(aminomethyl)pyridine have been immobilized on supports like polystyrene and polybenzimidazole to create stable, long-lived catalysts for olefin epoxidation. mdpi.com Similarly, SBA-15, a mesoporous silica material, has been functionalized with (hydroxypropyl)-2-aminomethyl pyridine ligands, which then act as excellent chelating agents to immobilize dioxomolybdenum species. mdpi.com These supported catalysts demonstrate high reaction rates and selectivity in the epoxidation of alkenes like 1-octene. mdpi.com
The table below summarizes examples of this compound-based supported and nanoparticle catalysts.
Mechanistic Investigations of Catalytic Processes
Understanding the detailed mechanism of a catalytic cycle is fundamental to optimizing catalyst performance and designing new, more efficient catalysts. For this compound-metal complexes, mechanistic studies often combine spectroscopic techniques to observe intermediates and computational modeling to map out potential energy landscapes of the reaction.
Spectroscopic Probing of Reaction Intermediates
Spectroscopic methods are powerful tools for identifying and characterizing the transient species that form during a catalytic reaction. In the context of catalysts based on this compound and related ligands, various spectroscopic techniques have provided crucial insights.
UV-Vis absorption spectroscopy has been used to study the complexation of Ni²⁺ with 2-(aminomethyl)pyridine (ampy) and to determine the structure and species distribution of cobalt(II) complexes with related ligands in solution. researchgate.net For ruthenium(II) complexes featuring ampy-based ligands, NMR spectroscopy is essential for characterization and for inferring the stereochemistry of the resulting complexes. acs.org For example, in cis-RuCl₂(PP)(ampy) complexes, where PP is a chiral diphosphine, NMR data confirmed that the complexes were formed stereoselectively. acs.org
In more complex mechanistic studies, in situ IR spectroscopy has been employed to monitor the concentrations of ruthenium species and organic substrates throughout hydrogenation reactions. acs.org For cobalt complexes involved in the hydrogen evolution reaction (HER), the spectroscopic characterization of a cobalt(III)-hydride derivative provided key evidence for an unusual bimolecular homolytic mechanism. researchgate.net A combination of magnetochemistry, X-ray diffraction, Mössbauer spectroscopy, and computational studies on bis(imino)pyridine iron complexes (a related pincer system) established the electronic structure of key metallacyclic intermediates, revealing that the ligand itself is redox-active and participates directly in the catalytic cycle. nih.gov
Computational Studies on Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating catalytic mechanisms. These studies provide detailed energy profiles of reaction pathways, helping to identify rate-determining steps and rationalize experimental observations.
For catalysts containing pyridine-based ligands, DFT calculations have been used to design and prioritize potential bifunctional catalysts before their synthesis. marquette.edu By calculating the free energy changes for key catalytic steps, researchers can screen potential catalyst structures. marquette.edu For example, DFT was used to evaluate the C-C bond-forming step in the addition of ketones to unactivated alkenes, leading to the selection of a promising pyridyl-oxazoline metal catalyst scaffold. marquette.edu
In studies of related bis(imino)pyridine ligand systems, DFT calculations have provided deep mechanistic insights. For the dehydrogenation of formic acid catalyzed by an aluminum hydride complex, DFT calculations mapped out a two-stage mechanism involving catalyst activation and the catalytic cycle itself. science.gov Similarly, for CO₂ capture by aluminum complexes with 2-(methylamino)pyridine (B147262) ligands, DFT was used to explore the thermodynamics and activation free energies of different CO₂ insertion pathways, helping to explain the observed products. nih.gov These computational studies, often performed in synergy with experimental work, are crucial for understanding the intricate details of how these pincer-type catalysts function at a molecular level. researchgate.netnih.gov
Ligand Structure-Activity Relationships in Catalysis
The catalytic performance of a metal complex can be finely tuned by systematically modifying the steric and electronic properties of its ligands. Such structure-activity relationship (SAR) studies are crucial for the rational design of improved catalysts.
For ruthenium(II) complexes with 2-(aminomethyl)pyridine (ampy) ligands used in transfer hydrogenation, the electronic properties of the ampy ligand have been systematically varied. nsf.gov By introducing electron-donating (-OMe) or electron-withdrawing (-Cl) groups at the 4-position of the pyridine ring, researchers studied the effect on catalytic activity. While subtle changes in the rate of catalysis were observed, suggesting that more electron-rich metal centers lead to higher turnover frequencies, the electronic modifications did not significantly impact the rate of isomerization of the complex itself. nsf.gov
In a broader context of pyridine-based ligands, SAR studies are common. For bis(imino)pyridine iron catalysts, it was found that more electron-donating chelates with smaller aryl substituents generally produce more active hydrogenation catalysts. acs.org For bis(oxazolinyl)pyridine (Pybox) ligands, it was demonstrated that electron-deficient ligands improved enantioselectivity in asymmetric Diels-Alder reactions. liv.ac.uk The introduction of trifluoromethyl groups into bis(pyridin-2-yl)amine ligands is another strategy to modulate the electronic properties, solubility, and conformation of the resulting metal complexes. mdpi.com These studies highlight a general principle: the electronic nature of the pyridine-based ligand is a key parameter that can be adjusted to optimize catalytic efficiency and selectivity. acs.orgrsc.orgdiva-portal.org
The table below provides examples of how ligand modifications affect catalytic outcomes in systems with (or related to) this compound.
V. Materials Science and Supramolecular Chemistry Involving Bis Aminomethyl Pyridine
Incorporation into Functional Materials and Polymers
The presence of two reactive primary amine groups allows bis(aminomethyl)pyridine to be integrated into polymeric structures and hybrid materials, imparting specific chemical and physical properties.
While direct literature on the use of this compound in large-scale industrial polymerization is not extensively available, its structure as an aromatic diamine suggests its potential role as a monomer in the synthesis of polyamides and as a curing agent for epoxy resins.
Polyamide Synthesis: Aromatic diamines are fundamental monomers in the synthesis of aramides (aromatic polyamides), which are known for their high thermal stability and mechanical strength. The general reaction involves the condensation of a diamine with a diacid chloride. nih.govacs.org In a hypothetical polycondensation reaction, this compound could react with an aromatic diacid chloride, such as terephthaloyl chloride, to form a polyamide with pyridine (B92270) moieties embedded in the polymer backbone. This incorporation could influence the polymer's solubility, thermal properties, and coordination capabilities. The synthesis of soluble and transparent wholly aromatic polyamides has been demonstrated using unsymmetrical diamine monomers, highlighting the impact of monomer structure on polymer properties. iucr.org
Epoxy Resin Curing: Aliphatic and aromatic diamines are widely used as curing agents (hardeners) for epoxy resins. acs.orgevonik.compcimag.comnih.govyoutube.com The primary amine groups of the diamine react with the epoxide groups of the resin, leading to the formation of a cross-linked, three-dimensional network. This process transforms the liquid resin into a hard, thermosetting polymer. The structure of the diamine, including its rigidity and the basicity of the amine groups, significantly influences the curing kinetics and the final properties of the epoxy material, such as its glass transition temperature, mechanical strength, and chemical resistance. scilit.comacs.orgacs.orgrsc.org this compound, with its two primary amine groups, can be expected to function as an effective cross-linking agent, with the pyridine ring potentially influencing the thermal and adhesive properties of the cured epoxy.
Table 1: Potential Polymerization and Cross-linking Applications of this compound Based on Analogous Diamine Chemistry
| Application | Analogous Monomer/Agent | Resulting Polymer/Material | Key Properties Influenced by Diamine |
| Polyamide Synthesis | Aromatic Diamines (e.g., m-phenylenediamine) | Aromatic Polyamides (Aramids) | Thermal stability, mechanical strength, solubility |
| Epoxy Resin Curing | Aliphatic/Aromatic Diamines (e.g., 1,6-hexanediamine) | Cross-linked Epoxy Thermoset | Hardness, glass transition temperature, chemical resistance |
Hybrid Organic-Inorganic Materials Development
Hybrid organic-inorganic materials combine the properties of both organic and inorganic components at the molecular or nanometer scale. The amine functionalities of this compound make it suitable for incorporation into such materials, particularly those based on silica (B1680970).
Amine-functionalized silica materials are commonly synthesized via the sol-gel process, where an aminosilane (B1250345) is co-condensed with a silica precursor like tetraethyl orthosilicate (B98303) (TEOS) or grafted onto a pre-formed silica support. acs.orgnanomicronspheres.comresearchgate.netmq.edu.auuctm.edu This results in a silica network with covalently attached amine groups. These hybrid materials have found applications in catalysis, adsorption (e.g., for CO2 capture), and as platforms for further functionalization. acs.orgresearchgate.netmq.edu.au
This compound can be envisioned to functionalize silica surfaces, creating a hybrid material with accessible pyridine and amine sites. This could be achieved by first reacting this compound with a coupling agent, such as an epoxy-functionalized silane, and then incorporating this product into a silica matrix. Such materials could exhibit interesting properties for metal ion adsorption or catalysis, leveraging the coordinating ability of both the pyridine nitrogen and the amine groups. The synthesis of amine-functionalized mesoporous silica has been shown to enhance CO2 adsorption capabilities. scilit.com
Furthermore, the functionalization of metal oxide nanoparticles with organic ligands is a strategy to control their size, stability, and surface chemistry for applications in catalysis, sensing, and biomedicine. mdpi.com The coordinating nature of this compound makes it a potential ligand for stabilizing metal oxide nanoparticles.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
The ability of this compound to act as a bridging ligand, connecting metal centers through its pyridine and/or amine nitrogen atoms, makes it a valuable component in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govnih.govmdpi.commdpi.com
The synthesis of CPs and MOFs typically involves the self-assembly of metal ions or clusters with organic ligands under solvothermal or hydrothermal conditions. In the case of this compound, its isomers (e.g., 2,6-bis(aminomethyl)pyridine, 3,5-bis(aminomethyl)pyridine) can act as linkers, connecting metal centers to form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks.
For instance, the reaction of Mn(NCS)2 with 3-(aminomethyl)pyridine (B1677787) results in the formation of a 2D layered coordination polymer, [Mn(NCS)2(C6H8N2)2]n. acs.org In this structure, the 3-(aminomethyl)pyridine ligands bridge the manganese(II) cations. Similarly, a cobalt(II) thiocyanate (B1210189) compound with 3-(aminomethyl)pyridine forms a layered structure where the Co(II) cations are linked by the organic ligand. nih.gov The choice of metal ion and the isomeric form of the this compound ligand play a crucial role in determining the final architecture of the framework.
The coordination geometry of the metal ion and the connectivity of the this compound ligand dictate the topology of the resulting coordination polymer. This compound can adopt various coordination modes. It can act as a bidentate chelating ligand to a single metal center through both the pyridine and one aminomethyl nitrogen, or it can act as a bridging ligand connecting two different metal centers.
Table 2: Examples of Coordination Polymers with Aminomethylpyridine Ligands
| Compound | Metal Ion | Ligand Isomer | Dimensionality | Key Structural Features | Reference |
| [Mn(NCS)2(C6H8N2)2]n | Mn(II) | 3-(aminomethyl)pyridine | 2D Layers | Bridging ligands form layers; 3D network via H-bonding. | iucr.orgacs.org |
| [Co(NCS)2(C6H8N2)2]n | Co(II) | 3-(aminomethyl)pyridine | 2D Layers | Bridging ligands link Co(II) centers into layers. | nih.govnih.gov |
| Zn(NCS)2[3-(aminomethyl)pyridine] | Zn(II) | 3-(aminomethyl)pyridine | 0D Dimers | Two ligands bridge two Zn(II) centers to form discrete dimers. | nih.govacs.orgnih.gov |
| Cd(NCS)2[3-(aminomethyl)pyridine] | Cd(II) | 3-(aminomethyl)pyridine | 2D Layers | Ligands connect Cd(II)-thiocyanate chains into layers. | nih.govacs.orgnih.gov |
Supramolecular Assembly and Host-Guest Systems
Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. wikipedia.org this compound, with its hydrogen bond donors (amine groups) and acceptors (pyridine nitrogen), is well-suited for constructing supramolecular assemblies. rsc.orgmdpi.comrsc.orgnih.gov
The formation of host-guest complexes, where a larger "host" molecule encapsulates a smaller "guest" molecule, is a central concept in supramolecular chemistry. wikipedia.orgnih.govmdpi.comnih.gov The pyridine ring of this compound can participate in π-π stacking interactions, while the aminomethyl groups can form hydrogen bonds, both of which are key interactions in host-guest recognition. nih.govacs.org
While specific host-guest systems exclusively featuring this compound as the host are not extensively documented, its structural motifs are present in more complex supramolecular structures. For example, pyridine-amide based ligands are used to construct discrete molecular assemblies with various topologies. rsc.org The principles of molecular recognition, driven by factors like size, shape, and electronic complementarity, would govern the potential interactions of this compound with various guest molecules. The pyridine moiety can interact with electron-deficient aromatic guests, while the aminomethyl groups can bind to anionic or hydrogen-bond accepting species. The combination of these interactions could lead to the formation of selective host-guest complexes. The adsorption of pyridine over amino-functionalized metal-organic frameworks has been studied, highlighting the interplay of hydrogen bonding and base-base repulsion. researchgate.net
Self-Assembly Driven by Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The self-assembly of molecules into well-defined architectures is a cornerstone of supramolecular chemistry. In the case of this compound and its derivatives, non-covalent interactions such as hydrogen bonding and π-π stacking play a crucial role in directing the formation of these ordered structures.
Hydrogen bonding is a particularly significant directional force in the self-assembly of molecules containing this compound moieties. The primary amine groups are effective hydrogen bond donors, while the pyridine nitrogen atom can act as a hydrogen bond acceptor. This donor-acceptor relationship facilitates the formation of intricate networks. For instance, in the crystal structure of coordination polymers involving 3-(aminomethyl)pyridine, intermolecular N—H⋯S hydrogen bonding connects layers of the structure into a three-dimensional network. nih.govnih.gov Similarly, Schiff base derivatives of 2,6-diformylpyridine have been shown to form dimers through hydrogen bonding with water molecules, where the water molecule acts as both a donor to the pyridine nitrogen and an acceptor from phenolic groups. nih.gov These examples highlight the potential of the aminomethyl and pyridine groups in this compound to drive the formation of extended supramolecular assemblies.
Receptor Design for Ion or Molecule Recognition (e.g., Chemosensors)
The ability of this compound to engage in specific non-covalent interactions makes it an excellent scaffold for the design of receptors for various ions and small molecules. By incorporating this unit into larger molecular frameworks, chemosensors with high selectivity and sensitivity can be developed.
The nitrogen atoms of the pyridine ring and the aminomethyl groups can act as binding sites for cations. mdpi.com Pyridine-based fluorescent sensors have been successfully employed for the detection of a range of metal ions, including toxic heavy metals like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The binding of a metal ion to the receptor can induce a change in the fluorescence properties of the molecule, allowing for visual or spectroscopic detection. For example, a pyridine derivative-based sensor was shown to produce different fluorescent responses upon binding to various toxic heavy metal ions. mdpi.com
Furthermore, derivatives of this compound can be designed to act as anion sensors. By functionalizing the core structure with hydrogen bond donating groups like ureas or sulfonamides, receptors that can selectively bind anions such as chloride have been developed. nih.govnih.gov The binding event, often coupled with protonation of the pyridine nitrogen, can lead to a switchable "ON-OFF" or "OFF-ON" fluorescent response. nih.govnih.gov This anion-dependent fluorescence provides a clear signal for the presence of the target anion. The design of these chemosensors often involves tuning the electronic properties of the molecule to optimize the binding affinity and the resulting optical response.
Molecular Tweezers and Cage Structures
While specific examples of molecular tweezers and cages built directly from the this compound scaffold are not extensively reported in the literature, the principles of their design can be readily applied to this versatile molecule. Molecular tweezers are host molecules with two "arms" that can bind a guest molecule in a pincer-like fashion. beilstein-journals.org Pyridine-based units are frequently incorporated into the structure of molecular tweezers to act as a hinge or a binding site. beilstein-journals.org For instance, terpyridine units, which contain three pyridine rings, are commonly used as switches in molecular tweezers, where metal coordination induces a conformational change from an open "W" shape to a closed "U" shape, allowing for the capture of a guest molecule. beilstein-journals.org Given its bidentate nature and the flexibility of the aminomethyl linkers, this compound could potentially serve as a core component in the design of novel molecular tweezers.
Similarly, coordination cages, which are discrete, self-assembled, three-dimensional structures formed from metal ions and organic ligands, often utilize pyridine-based ligands. mdpi.com The directional nature of the coordination bonds allows for the construction of cages with well-defined shapes and cavities that can encapsulate guest molecules. For example, coordination polymers based on bis(pyrazolyl)pyridines have been synthesized, demonstrating the ability of such ligands to form extended network structures. mdpi.com By carefully selecting the metal ion and the geometry of the this compound ligand, it is conceivable to design and synthesize coordination cages with specific sizes and functionalities for applications in catalysis, separation, and drug delivery.
Responsive Materials and Smart Systems
The incorporation of this compound into larger molecular architectures can lead to the development of "smart" materials that respond to external stimuli such as changes in pH, temperature, or the presence of specific chemical species. mdpi.com These responsive materials have potential applications in areas such as controlled drug release, sensing, and catalysis.
Stimuli-Responsive Coordination Assemblies
Coordination polymers and metal-organic frameworks (MOFs) built from this compound or its derivatives can exhibit stimuli-responsive behavior. encyclopedia.pub The coordination bonds between the metal ions and the ligands can be sensitive to changes in the environment. For instance, coordination polymers of 3-(aminomethyl)pyridine with cobalt(II) and manganese(II) have been synthesized and their thermal properties investigated. nih.govnih.gov These materials can undergo structural transformations upon heating, which can alter their physical properties.
Furthermore, the protonation and deprotonation of the pyridine nitrogen and the aminomethyl groups can be exploited to create pH-responsive materials. nih.gov At different pH values, the charge state of the ligand will change, which can lead to the assembly or disassembly of the coordination network. This pH-responsiveness can be utilized to control the release of guest molecules encapsulated within the pores of the material. While the field of stimuli-responsive coordination assemblies based on this compound is still developing, the inherent properties of this ligand make it a promising candidate for the construction of such smart systems.
Fluorescent Sensors and Probes
As discussed in the context of receptor design, this compound derivatives are excellent candidates for the development of fluorescent sensors and probes. mdpi.comnih.gov The fluorescence of these molecules can be modulated by the binding of a target analyte, providing a sensitive and selective detection method.
A variety of fluorescent chemosensors based on pyridine derivatives have been reported for the detection of metal ions. mdpi.com For example, a sensor derived from a pyridine-attached phenanthridine (B189435) probe has been shown to selectively recognize Hg²⁺ ions through changes in both its fluorescence and absorbance spectra. rsc.org The design of these sensors often relies on mechanisms such as photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF), where the binding of the metal ion alters the electronic structure of the fluorophore and thus its emission properties.
Similarly, fluorescent probes for the detection of anions have been developed using pyridine-based scaffolds. nih.govnih.gov These sensors typically incorporate hydrogen-bonding motifs to bind the anion, and the binding event is transduced into a change in the fluorescence signal. For instance, a bis(anilinoethynyl)pyridine derivative functionalized with urea (B33335) groups acts as a "turn-on" fluorescent sensor for chloride ions. nih.govnih.gov The development of such probes is of great interest for applications in environmental monitoring and biological imaging.
Below is a table summarizing the performance of some pyridine-based fluorescent sensors for various ions.
| Sensor Type | Target Ion | Sensing Mechanism | Response | Detection Limit |
|---|---|---|---|---|
| Pyridine Derivative | Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺ | Complexation | Fluorescence Quenching/Enhancement | Not Specified |
| Bis(anilinoethynyl)pyridine-Urea | Cl⁻ | Hydrogen Bonding | "Turn-on" Fluorescence | Not Specified |
| Pyridine-attached Phenanthridine | Hg²⁺ | Complexation | Ratiometric Fluorescence Change | Not Specified |
| 1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridine | Cu²⁺ | Complexation | "Turn-off" Fluorescence | 26 nM |
Vi. Theoretical and Computational Studies of Bis Aminomethyl Pyridine and Its Metal Complexes
Quantum Chemical Calculations on Ligand Properties
Quantum chemical calculations offer a microscopic view of the intrinsic properties of the bis(aminomethyl)pyridine ligand, independent of its role in a metal complex. These studies are fundamental to understanding its behavior in coordination chemistry.
Density Functional Theory (DFT) is a primary method used to investigate the electronic properties of this compound and its derivatives. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity and electronic transitions.
For related amino-methyl-pyridine derivatives, studies show that the electron density of the HOMO is typically distributed over the N-amine group and the pyridine (B92270) ring's C–C and C–N bonds. mdpi.com The LUMO, conversely, is often centered on the pyridine ring system. mdpi.com This distribution indicates that the aminomethyl side chains are the primary sites for electron donation (nucleophilic character), while the pyridine ring acts as the primary electron acceptor (electrophilic character). The energy difference between the HOMO and LUMO orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net
Natural Bond Orbital (NBO) analysis is another powerful tool used to study intramolecular interactions, such as charge transfer and hyperconjugation. researchgate.net For derivatives like N-tert-butoxycarbonyl (Boc)-3-aminomethyl pyridine, NBO calculations help predict donor-acceptor interactions that stabilize the molecule. researchgate.net Molecular Electrostatic Potential (MEP) surfaces are also calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net
Table 1: Calculated Electronic Properties of a this compound Derivative This table is representative of typical data obtained from DFT calculations on aminomethylpyridine derivatives.
| Parameter | Value (a.u.) | Description |
|---|---|---|
| HOMO Energy | -0.245 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | -0.032 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap | 0.213 | Energy difference indicating chemical reactivity and stability. |
Data derived from conceptual principles discussed in cited literature. researchgate.net
The flexibility of the aminomethyl side chains in this compound allows for various conformations. Computational methods are used to determine the most stable conformers by calculating their relative energies. Potential energy surface (PES) scans can identify the global minimum energy structure, which is the most likely conformation the molecule will adopt. researchgate.net
Tautomerism, the migration of a proton between two or more sites, is a significant phenomenon in pyridine derivatives, particularly in Schiff bases formed from 2-aminomethyl pyridine. ajol.info Spectroscopic and computational studies have shown that these compounds can exist as a mixture of tautomers, such as the enol-imine (N···H-O) and keto-amine (N-H···O) forms. ajol.info The equilibrium between these tautomers is influenced by factors like the electronic effects of substituents and the polarity of the solvent. ajol.info DFT calculations can predict the relative stabilities of different tautomers and the energy barriers for their interconversion, providing insights that complement experimental IR and UV-Vis data. ajol.infomdpi.com
The pKa values of the amino groups and the pyridine nitrogen are fundamental to understanding the protonation state of this compound at different pH levels, which in turn governs its coordination behavior. Computational methods have emerged as a powerful alternative to experimental measurements for pKa prediction. mdpi.com
These predictions are typically based on calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a simulated aqueous environment. mdpi.comacs.org High-level quantum chemical calculations, often using DFT with a continuum solvation model (like PCM or SMD), are employed. nih.govpeerj.com An isodesmic reaction approach, where the pKa is calculated relative to a well-characterized reference compound, often improves accuracy by facilitating error cancellation. nih.govpeerj.com For aliphatic amines and pyridine compounds, methods like PM6, AM1, and B3LYP have been used to predict pKa values with a mean absolute deviation often within 0.5-1.0 pKa units of experimental values. acs.orgnih.govpeerj.com NBO analysis can further rationalize pKa trends by correlating the calculated charge distribution on the nitrogen atoms with their basicity. researchgate.net
Computational Modeling of Metal-Ligand Interactions and Complex Geometries
Computational modeling extends from the isolated ligand to its metal complexes, providing detailed information on the nature of metal-ligand bonding, the stability of the resulting complexes, and their three-dimensional structures.
DFT calculations are widely used to estimate the binding energy between this compound and various metal ions. nih.gov The binding energy is a direct measure of the strength of the metal-ligand interaction and is crucial for predicting the thermodynamic stability of the complex. These calculations can be performed in the gas phase to understand the intrinsic bonding capabilities or in a solvent model to account for environmental effects on stability. nih.govacs.org
For instance, DFT studies on silver(I) complexes with pyridine-containing ligands like 2-(aminomethyl)pyridine have been used to assess binding energies and interpret the different affinities of the ligand for the metal ion in various media. nih.gov The stability of complexes, often reported as stability constants (log K) or pM values (a measure of metal-sequestering capacity), can be correlated with these computationally derived energies. mdpi.com These theoretical predictions are invaluable for designing ligands with enhanced selectivity and affinity for specific metal ions.
One of the most powerful applications of computational chemistry is the prediction of the three-dimensional structure of metal complexes. Starting from a hypothetical arrangement, the geometry of the complex is optimized to find the lowest energy structure. dtu.dk This process yields precise information about bond lengths, bond angles, and dihedral angles. mdpi.comnih.gov
For example, DFT geometry optimizations of Mn(II) and Cu(II) complexes with this compound or its derivatives have successfully predicted the coordination environment (e.g., octahedral or square pyramidal) and key structural parameters. mdpi.comnih.govresearchgate.net These calculated geometries can be validated by comparison with experimental data from single-crystal X-ray diffraction, often showing good agreement. researchgate.net
Furthermore, once the optimized geometry is obtained, time-dependent DFT (TD-DFT) can be used to predict spectroscopic parameters. This includes simulating the UV-Vis spectrum by calculating electronic transition energies, which helps in the assignment of experimental absorption bands to specific electronic transitions, such as ligand-to-metal charge transfer (LMCT) or d-d transitions. researchgate.net Similarly, vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. scispace.com
Table 2: Representative Calculated vs. Experimental Bond Lengths for a Bis(2-aminomethylpyridine)copper(II) Complex This table illustrates the typical accuracy of DFT in predicting geometric parameters.
| Bond | Calculated Bond Length (Å) (DFT) | Experimental Bond Length (Å) (X-ray) |
|---|---|---|
| Cu–N(pyridine) | 2.05 | 2.02 |
| Cu–N(amine) | 2.10 | 2.08 |
| Cu–O(axial) | 2.35 | 2.32 |
Data derived from conceptual principles discussed in cited literature. nih.govresearchgate.net
Mechanistic Insights via Computational Approaches
Computational methods offer a molecular-level understanding of reaction mechanisms, which is often difficult to achieve through experimental techniques alone. By modeling the potential energy surface of a reaction, key intermediates and transition states can be identified, providing a detailed picture of the reaction pathway.
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in mapping the reaction pathways of catalytic processes involving this compound-type ligands. For instance, in the context of hydrogenation reactions catalyzed by cobalt complexes, DFT calculations have been used to investigate different potential mechanisms, including those involving Co(0)-Co(II) redox cycles. researchgate.net These studies help to determine the most favorable reaction channel by comparing the energy barriers of various steps such as alkene insertion and reductive elimination or β-hydrogen elimination. researchgate.net
The characterization of transition states is a critical aspect of these computational investigations. For example, in the hydrothiolation of alkynes catalyzed by rhodium complexes, DFT calculations have been used to elucidate the effect of additives like pyridine. unizar.es These studies revealed that the coordination of pyridine to a β-alkenyl intermediate stabilizes it, thereby influencing the regioselectivity of the reaction. unizar.es The calculated energy barriers for the reductive elimination step from different intermediates can explain the observed product distribution. unizar.es
Furthermore, computational analysis can shed light on the role of the ligand in catalysis. For bis(imino)pyridine metal complexes, which share structural similarities with this compound systems, DFT calculations have helped to understand the electronic structure and the concept of metal-ligand cooperativity. acs.org In some cases, the ligand is not merely a spectator but actively participates in the reaction, for instance, by accepting or donating electrons. acs.org
Table 1: Representative Computationally Studied Catalytic Steps and Intermediates
| Catalytic System | Reaction Type | Investigated Aspect | Computational Method | Key Finding |
|---|---|---|---|---|
| Bis(phosphine)cobalt Complexes | Alkene Hydrogenation | Reaction pathway and mechanism | DFT | The β-hydrogen elimination pathway is favored. researchgate.net |
| Quinolinolate-Rhodium(I)-NHC Complexes | Alkyne Hydrothiolation | Role of pyridine additive | DFT | Pyridine coordination to a β-alkenyl intermediate enhances α-selectivity. unizar.es |
Molecular dynamics (MD) simulations provide a powerful means to study the dynamic behavior of molecules over time, offering insights into conformational changes, solvent effects, and intermolecular interactions. While specific MD simulation studies focusing solely on this compound are not extensively documented in the provided search results, the principles of this technique are broadly applicable. For instance, MD simulations have been employed to study the folding and dimerization of complex biomolecules, providing details about their secondary structure and intermolecular interactions. nih.gov
In the context of this compound and its metal complexes, MD simulations could be used to:
Investigate the conformational flexibility of the ligand and its complexes in solution.
Study the interaction of the complex with substrates and solvent molecules.
Explore the stability of different coordination geometries.
Simulate the dynamic process of substrate binding to the catalytic active site.
These simulations can complement static DFT calculations by providing a more realistic picture of the system in a dynamic environment.
Rational Design and Virtual Screening of Novel this compound Systems
The insights gained from theoretical and computational studies are paving the way for the rational design of new this compound-based systems with tailored properties. By understanding the structure-activity relationships, researchers can computationally design and screen novel ligands and complexes before their experimental synthesis, saving significant time and resources. mdpi.com
Virtual screening is a key computational technique in this process. nih.gov It involves the use of computational methods to screen large libraries of virtual compounds to identify those that are most likely to possess the desired properties, such as high catalytic activity or specific binding affinity. nih.govresearchgate.net This approach has been successfully applied in drug discovery to identify novel inhibitors for various protein targets. nih.gov
For this compound systems, rational design and virtual screening could be employed to:
Design new ligands with optimized steric and electronic properties to enhance catalytic performance. acs.org
Identify novel metal complexes with improved stability and selectivity for specific reactions.
Screen for complexes with potential applications in areas beyond catalysis, such as medicinal chemistry or materials science. acs.org
The integration of computational design with experimental synthesis and testing creates a powerful workflow for the discovery and development of new and improved this compound-based technologies. mdpi.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Pyridine |
Vii. Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Methodologies
The synthesis of bis(aminomethyl)pyridine and its derivatives is a dynamic area of research, with a continuous drive towards more efficient, selective, and sustainable methods. While traditional methods have been effective, emerging paradigms are focusing on overcoming limitations such as harsh reaction conditions and limited substrate scope.
Recent efforts have been dedicated to developing efficient synthetic methods for related pyridine-containing structures, such as imidazo[1,5-a]pyridines, often relying on nucleophilic (2-aminomethyl)pyridine precursors. beilstein-journals.org One novel approach involves the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. beilstein-journals.org This method, however, requires relatively harsh conditions and is sensitive to steric factors. beilstein-journals.org Future research will likely focus on developing catalysts that can facilitate these transformations under milder conditions, potentially expanding the range of accessible derivatives.
Another promising direction is the use of one-pot, multi-component reactions. For instance, a pseudo-five-component reaction has been demonstrated for the synthesis of novel bis-Betti bases, showcasing the potential for creating complex molecules from simple starting materials in a single step. researchgate.net Applying similar principles to this compound synthesis could significantly streamline the production of new ligands.
The development of synthetic routes for asymmetrically substituted this compound ligands is also a key area. These unsymmetrical ligands are crucial for creating heterodinuclear metal complexes that can model the active sites of metalloenzymes. maynoothuniversity.ieacs.org
Future synthetic strategies are expected to incorporate:
Catalytic Systems: Development of novel catalysts for C-H activation and functionalization of the pyridine (B92270) ring and aminomethyl groups.
Flow Chemistry: Implementation of continuous flow processes for safer, more scalable, and efficient synthesis.
Asymmetric Synthesis: Creation of chiral this compound derivatives for applications in asymmetric catalysis and stereoselective molecular recognition.
Advanced Spectroscopic and Analytical Techniques for Complex Systems
The characterization of this compound complexes, particularly in solution and within biological matrices, necessitates the application and development of advanced analytical techniques. The dynamic nature and intricate electronic structures of these systems present unique challenges that emerging methods are beginning to address.
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for probing the structural features of this compound coordination compounds. bruker.commdpi.com These techniques can provide insights into the coordination environment of the metal center and changes in the ligand upon complexation. mdpi.com For instance, in a manganese(II) complex, IR spectroscopy confirmed the terminal N-bonding of thiocyanate (B1210189) anions. iucr.org
Time-resolved resonance Raman (TR³) spectroscopy is particularly valuable for studying the dynamics of spin-crossover (SCO) complexes. researchgate.net This technique has been used to investigate the relaxation dynamics of iron(II) complexes with related polypyridyl ligands, revealing the existence of multiple high-spin state isomers with different lifetimes in solution. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is another cornerstone for the characterization of these complexes. Variable-temperature NMR experiments can elucidate dynamic processes in solution, such as solvent coordination and dissociation. walisongo.ac.id For example, studies on a copper(I) complex with a related ligand showed evidence of acetonitrile (B52724) coordination and dissociation, which influences the coordination of other ligands. walisongo.ac.id Furthermore, 1H NMR has been instrumental in studying the diastereomeric complexes formed between chiral this compound-based receptors and carboxylic acids, enabling enantiomeric discrimination. ijacskros.com
Future advancements in this area will likely involve:
In-situ and Operando Spectroscopy: To monitor complex formation and catalytic reactions in real-time, providing mechanistic insights.
Advanced Mass Spectrometry: Techniques like native mass spectrometry to study non-covalent interactions and the stoichiometry of large supramolecular assemblies.
Synchrotron-based Techniques: X-ray absorption and emission spectroscopy to provide detailed electronic structure information of the metal centers in various states. nih.gov
Interdisciplinary Research with Bioinorganic Chemistry (Focused on Chemical Principles, not Clinical Applications)
The intersection of this compound chemistry with bioinorganic chemistry offers fertile ground for fundamental discoveries. bruker.comnih.govdokumen.pubens.fr The ability of this ligand to form stable complexes with a variety of metal ions makes it an excellent scaffold for modeling the active sites of metalloenzymes and studying molecular recognition phenomena.
This compound and its derivatives are extensively used to create synthetic analogs of enzyme active sites, providing invaluable insights into their structure-function relationships. acs.org These models aim to replicate not just the static structure but also the catalytic function of metalloenzymes. nih.govscispace.com
A significant area of focus is modeling the active sites of purple acid phosphatases (PAPs), which are dinuclear metallohydrolases. maynoothuniversity.ie Unsymmetrical dinucleating ligands derived from this compound have been used to synthesize heterodinuclear Fe(III)-Co(II) and Ga(III)-Co(II) complexes. maynoothuniversity.ie These complexes have been shown to hydrolyze model phosphate (B84403) diesters, mimicking the function of PAPs. maynoothuniversity.ieacs.org Kinetic studies of these biomimetic models suggest a mechanism where a metal-bound hydroxide (B78521) acts as the nucleophile, a key feature of the enzymatic reaction. maynoothuniversity.ie
Similarly, related polypyridyl amine ligands have been employed to model the di-Ni(II) active sites of phosphoesterases and the di-Mn(II) systems. frontiersin.org These studies help to understand how the metal ion composition influences the reaction mechanism. frontiersin.org The design of these model complexes often involves creating a specific coordination environment with N- and O-donor atoms that mimic the amino acid residues found in the native enzyme active sites, such as histidine and tyrosine. maynoothuniversity.ieacs.org
Future research in this domain will likely focus on:
Second Coordination Sphere Effects: Incorporating functionalities into the ligand framework that mimic the outer coordination sphere of enzymes, which is crucial for substrate recognition and catalysis.
Reactive Intermediates: Designing systems that can stabilize and allow for the spectroscopic characterization of transient intermediates, such as peroxo and superoxo species, which are key in the catalytic cycles of many oxygen-activating enzymes. scispace.com
Multi-electron Redox Chemistry: Developing multinuclear complexes capable of mediating multi-electron transformations, which are central to many enzymatic processes like nitrogen fixation and water oxidation. nih.gov
Molecular recognition is a fundamental process in biology, governing interactions between proteins, nucleic acids, and small molecules. nih.govuu.seresearchgate.net this compound-based systems offer a versatile platform for designing artificial receptors to study these interactions. The key is to create synthetic cavities with binding groups positioned to complement the hydrogen bonding sites on biological molecules. ijacskros.com
Flexible receptors based on 2,6-bis(aminomethyl)pyridine have been designed for the recognition of carboxylic acids. ijacskros.com The C2-symmetric nature of these receptors allows for the formation of diastereomeric complexes, which can be distinguished by 1H NMR spectroscopy, enabling the discrimination of enantiomers. ijacskros.com This highlights the potential for creating chiral sensors.
The binding motifs in these artificial systems often mimic those found in nature. For example, studies with aminopyridine-based receptors for carbohydrates have shown that cooperative and bidentate hydrogen bonds are crucial for binding, a feature also observed in protein-carbohydrate complexes. acs.org The ability of the pyridine nitrogen to act as a hydrogen bond acceptor is a key element in these interactions. acs.org
Future directions in this area include:
Water-Soluble Receptors: Developing water-soluble this compound-based hosts to study molecular recognition in biologically relevant aqueous environments. acs.org
Sensing and Detection: Integrating reporter groups into the ligand framework to create fluorescent or colorimetric sensors for specific biomolecules.
Dynamic Supramolecular Systems: Exploring the formation of more complex, dynamic structures like helices or ribbons through the interaction of this compound derivatives with dicarboxylic acids or other multivalent biological molecules. ijacskros.com
Integration of Artificial Intelligence and Machine Learning in Chemical Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the study of this compound systems is no exception. nih.govmednexus.orgoncodesign-services.com These computational tools can accelerate the discovery and optimization of new ligands and complexes by analyzing vast datasets and predicting molecular properties. pitt.edunih.gov
AI and ML algorithms can be applied in several key areas:
De Novo Ligand Design: Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on existing chemical data to design novel this compound derivatives with desired properties. pitt.edu These models can explore vast chemical spaces to propose new structures that are synthetically accessible and optimized for a specific target. nih.gov
Property Prediction: ML models, including graph neural networks (GNNs), can be trained to predict the physicochemical properties, binding affinities, and catalytic activities of this compound complexes. nih.gov This allows for the rapid virtual screening of large compound libraries, prioritizing the most promising candidates for synthesis and experimental testing. nih.govmednexus.org
Reaction Prediction and Synthesis Planning: AI can assist in planning the synthesis of new this compound derivatives by predicting reaction outcomes and suggesting optimal reaction conditions. This can help overcome challenges in developing novel synthetic methodologies. oncodesign-services.com
The table below illustrates potential applications of AI/ML in the discovery process involving this compound.
| AI/ML Application | Description | Potential Impact on this compound Research |
| Generative Models | Algorithms that create new data instances. In chemistry, they design novel molecular structures. | Design of new this compound ligands with tailored electronic and steric properties for specific catalytic or recognition tasks. |
| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate the chemical structure of a compound with its biological activity or a specific property. | Prediction of the catalytic efficiency of new this compound-metal complexes, accelerating the development of biomimetic models. |
| High-Throughput Virtual Screening | Computational screening of large libraries of virtual compounds to identify potential hits. | Rapid identification of this compound derivatives with high binding affinity for specific biological targets. |
| Protein Structure Prediction | AI tools like AlphaFold predict the 3D structure of proteins from their amino acid sequence. | Facilitating the design of this compound-based inhibitors or probes by providing accurate models of their target protein structures. oncodesign-services.com |
Sustainable and Green Chemical Processes Utilizing this compound Systems
The principles of green chemistry are increasingly influencing the design of chemical processes, aiming to reduce waste, minimize energy consumption, and use renewable resources. nih.govrasayanjournal.co.in this compound and its complexes have a role to play in this transition, both in their synthesis and their application as catalysts.
A key goal is the development of green synthetic routes to this compound itself and its derivatives. This involves replacing hazardous reagents and solvents with more environmentally benign alternatives. rasayanjournal.co.in For example, research into the synthesis of related compounds like 2-aminomethylpiperidine is exploring pathways from bio-renewable feedstocks such as 2,5-bis(aminomethyl)furan (B21128). rsc.org Similar bio-based routes for pyridine derivatives could significantly improve the sustainability of their production.
The use of this compound-based catalysts aligns with green chemistry principles by enabling efficient chemical transformations under mild conditions. These catalysts can offer high selectivity, reducing the formation of byproducts and simplifying purification processes. For instance, developing catalysts for oxidation, reduction, or hydrolysis that operate in water instead of organic solvents would be a major step forward. nih.gov
Future research in this area will likely focus on:
Catalysis in Green Solvents: Designing this compound complexes that are stable and active in environmentally friendly solvents like water, supercritical fluids, or bio-derived solvents. nih.gov
Recyclable Catalysts: Immobilizing this compound complexes on solid supports to facilitate their separation from the reaction mixture and enable their reuse, thereby reducing waste and cost.
Energy-Efficient Synthesis: Utilizing alternative energy sources like microwave irradiation or mechanochemistry for the synthesis of ligands and complexes, which can reduce reaction times and energy consumption. rasayanjournal.co.inmdpi.com
The table below summarizes green chemistry approaches relevant to this compound systems.
| Green Chemistry Principle | Application to this compound Systems | Example/Potential Research Direction |
| Use of Renewable Feedstocks | Synthesizing the pyridine core or side chains from biomass. | Developing pathways from bio-derived 2,5-bis(aminomethyl)furan to produce pyridine-based ligands. rsc.org |
| Catalysis | Using this compound complexes as efficient and selective catalysts. | A this compound-metal complex that catalyzes a key industrial reaction in water with high turnover numbers. |
| Design for Energy Efficiency | Employing energy-efficient synthetic methods. | Microwave-assisted synthesis of this compound derivatives to shorten reaction times. mdpi.com |
| Safer Solvents and Auxiliaries | Replacing traditional volatile organic solvents with greener alternatives. | Performing catalytic reactions using this compound complexes in aqueous media. nih.gov |
| Waste Prevention | Designing synthetic routes and catalytic cycles that minimize byproduct formation. | A highly selective catalytic process that eliminates the need for protecting groups, thus reducing the number of synthetic steps. |
Q & A
What are the recommended methods for synthesizing and characterizing Bis(aminomethyl)pyridine in laboratory settings?
Basic Research Focus
Synthesis typically involves alkylation of pyridine derivatives followed by amination. For example, 2,6-bis(chloromethyl)pyridine can react with ammonia or amines to yield this compound derivatives via nucleophilic substitution. Key steps include:
- Using anhydrous conditions and inert atmospheres to avoid hydrolysis or oxidation of intermediates.
- Monitoring reaction progress via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
For characterization, employ: - NMR spectroscopy to confirm amine proton integration and pyridine ring structure.
- X-ray crystallography to resolve coordination geometry in metal complexes (e.g., octahedral Mn²⁺ complexes) .
- Infrared (IR) spectroscopy to identify N–H stretching (~3300 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
How does the air sensitivity of this compound affect storage and handling in experimental workflows?
Basic Research Focus
this compound is air-sensitive due to its amine groups, which can oxidize or react with moisture. Best practices include:
- Storing under inert gas (N₂ or Ar) in sealed, flame-dried glassware.
- Using Schlenk lines or gloveboxes for synthesis and purification.
- Avoiding prolonged exposure to light, which may accelerate decomposition .
How can this compound be utilized in designing coordination polymers with transition metals?
Advanced Research Focus
The compound acts as a bridging ligand via its pyridine N and amine groups. For example:
- In Mn(II) complexes, it forms 2D layers by coordinating through both pyridine and amine N atoms, creating octahedral geometries. Adjust metal-to-ligand ratios to control polymer dimensionality .
- Compare bond lengths (e.g., Mn–Npyridine ≈ 2.3 Å vs. Mn–Namine ≈ 2.2 Å) to assess ligand flexibility across metals (Co, Cd, Zn) .
- Use thermogravimetric analysis (TGA) to evaluate thermal stability (decomposition ~500 K) .
What strategies optimize the use of this compound as a receptor in heavy metal ion sensors?
Advanced Research Focus
Modify the ligand to enhance selectivity and sensitivity:
- Functionalize with fluorophores (e.g., aminonaphthalimide) for optical detection. In Hg²⁺ sensors, the receptor’s amine groups bind Hg²⁺, inducing fluorescence quenching via photoinduced electron transfer (PET) .
- Test binding affinity in buffered aqueous solutions (pH 7.4) to mimic physiological conditions.
- Validate selectivity using competitive metal ions (e.g., Zn²⁺, Cu²⁺) via UV-Vis or fluorescence titration .
How to address discrepancies in reported metal-ligand bond lengths when using this compound in different coordination geometries?
Advanced Research Focus
Variations arise from metal ion size, electronic configuration, and ligand distortion:
- For Mn(II) vs. Co(II) complexes, larger ionic radii (Mn²⁺: 0.83 Å; Co²⁺: 0.74 Å) lead to longer Mn–N bonds .
- Analyze octahedral distortion parameters (e.g., quadratic elongation, angle variance) using X-ray data .
- Cross-validate with DFT calculations to correlate bond lengths with electronic effects (e.g., d-orbital splitting) .
Can this compound derivatives act as enzyme inhibitors? What design considerations are critical?
Advanced Research Focus
Derivatives like bis(aminomethyl)phosphinic acid show promise as bacterial urease inhibitors. Key strategies include:
- Introducing phosphinate groups to mimic substrate transition states, enabling competitive inhibition (Ki ~108 nM for S. pasteurii urease) .
- Optimizing alkyl chain length (e.g., n-hexyl groups) to enhance hydrophobic interactions with enzyme active sites .
- Validate binding modes via molecular docking and kinetic assays (e.g., Lineweaver-Burk plots) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
